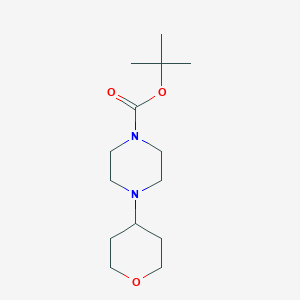

tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Description

tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate (CAS: 706759-32-2) is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a tetrahydro-2H-pyran-4-yl substituent at the 4-position of the piperazine ring. Its molecular formula is C₁₄H₂₆N₂O₃, with a molecular weight of 270.37 g/mol . The compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. The tert-butyl carbamate group serves as a protective group for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-6-15(7-9-16)12-4-10-18-11-5-12/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIMMXOFLAHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation via Halide Intermediates

- Preparation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate as an intermediate by bromination of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate using carbon tetrabromide and triphenylphosphine in dichloromethane at low temperature (0–20 °C).

- The bromoethyl intermediate can then be reacted with tetrahydro-2H-pyran-4-yl nucleophiles or equivalents to install the tetrahydropyran moiety.

- Yields for the bromination step range from 36% to 83.7% depending on conditions and scale.

Nucleophilic Substitution and Reductive Amination

- The tetrahydro-2H-pyran-4-yl group can be introduced by nucleophilic substitution of a suitable leaving group on the piperazine ring with tetrahydropyran-4-yl amine or alcohol derivatives.

- Alternatively, reductive amination of tert-butyl 4-formylpiperazine-1-carboxylate with tetrahydro-2H-pyran-4-yl amine under mild reducing conditions (e.g., sodium triacetoxyborohydride) can yield the desired substituted product.

Purification and Characterization

- The crude product is typically purified by flash column chromatography using gradients of methanol/dichloromethane or petroleum ether/ethyl acetate.

- The purified compound is characterized by NMR (1H and 13C), HPLC for purity (typically >97%), and mass spectrometry.

- The product is obtained as a powder with a shelf life of up to 3 years when stored in a cool, dry place.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection of Piperazine | Di-tert-butyl dicarbonate, base, room temperature | High | Standard protection step |

| Bromination of Hydroxyethyl | Carbon tetrabromide, triphenylphosphine, DCM, 0–20 °C | 36–83.7 | Intermediate for alkylation |

| Alkylation/Substitution | Nucleophile (tetrahydro-2H-pyran-4-yl derivatives), base, DMF or THF | Moderate to High | Installation of tetrahydropyran substituent |

| Reductive Amination | Aldehyde intermediate, tetrahydro-2H-pyran-4-yl amine, NaBH(OAc)3, DCE/DMF | ~70–90 | Alternative method for substitution |

| Purification | Flash chromatography (MeOH/DCM or hexane/EtOAc) | — | Ensures >97% purity |

- The use of carbon tetrabromide and triphenylphosphine for bromination is well-documented and provides good yields when carefully controlled at low temperatures.

- Reductive amination offers a mild and efficient route to introduce the tetrahydro-2H-pyran-4-yl group with high selectivity and yields.

- Reaction conditions such as solvent choice (dichloromethane, tetrahydrofuran, DMF), temperature control (0–75 °C), and reaction time (several hours to overnight) critically affect yields and purity.

- Purification by flash chromatography with gradient elution is essential to remove side products and unreacted starting materials.

- Analytical data (NMR, HPLC) confirms the structure and high purity of the final compound, which is important for downstream applications.

The preparation of tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate involves well-established synthetic organic chemistry techniques including Boc protection, halide intermediate formation, nucleophilic substitution or reductive amination, and chromatographic purification. The choice of method depends on available starting materials and desired scale. The processes yield the compound with high purity suitable for research or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways or receptors .

Industry: In the industrial sector, this compound is utilized in the production of various chemical products. Its unique structure makes it valuable for creating specialized materials and chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous piperazine derivatives share the tert-butyl carbamate core but differ in substituents at the 4-position. These variations significantly impact physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Substituent Diversity and Structural Features

Physicochemical Properties

- Solubility : The pyran-substituted compound exhibits moderate aqueous solubility due to its ether oxygen, whereas derivatives with aromatic groups (e.g., phenyl, pyridyl) display lower solubility .

Biological Activity

Tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate (CAS No. 706759-32-2) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₄H₂₆N₂O₃

Molecular Weight: 270.37 g/mol

IUPAC Name: this compound

Purity: ≥95%

The compound features a piperazine ring, which is known for its presence in various bioactive molecules, and a tetrahydro-2H-pyran moiety that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Modulation: The piperazine structure allows for interactions with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or infections.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promise. Compounds containing piperazine and tetrahydropyran moieties have been reported to induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, providing insights into the potential efficacy of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects of piperazine derivatives; showed significant inhibition against Gram-positive bacteria. |

| Study 2 | Evaluated anticancer activity; demonstrated apoptosis induction in A431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutics. |

| Study 3 | Assessed the neuroprotective effects; suggested modulation of neurotransmitter receptors could enhance cognitive function. |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig coupling. For example, coupling tert-butyl piperazine-1-carboxylate with halogenated heterocycles (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane under reflux with K₂CO₃ achieves yields of 62–88% . Key parameters include temperature (110°C), solvent polarity, and stoichiometric excess of the piperazine precursor. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is standard .

- Data Note : Yields vary with halogen leaving-group reactivity (e.g., bromine vs. chlorine) and steric hindrance at the coupling site.

Q. How can structural characterization be performed using NMR and LCMS?

- Methodology :

- ¹H NMR : Characteristic signals include the tert-butyl group (δ 1.49 ppm, singlet) and piperazine ring protons (δ 3.44–3.84 ppm, multiplet). Pyran or pyrimidine substituents show distinct aromatic protons (e.g., δ 6.53–8.16 ppm for pyrimidine derivatives) .

- LCMS : The molecular ion [M+H]⁺ is typically observed at m/z 347–456 for Boc-protected derivatives, with fragmentation patterns confirming substituent loss (e.g., -C₄H₈ for tert-butyl) .

Q. What purification strategies are effective for removing byproducts in multi-step syntheses?

- Methodology :

- Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (1:1 to 4:1) to separate Boc-protected intermediates from unreacted starting materials .

- Acid-Base Extraction : Deprotection of the Boc group with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with K₂CO₃, isolates free piperazines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.